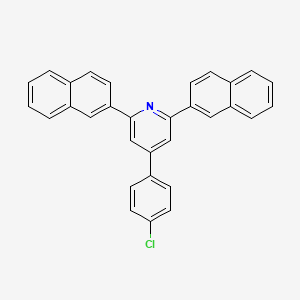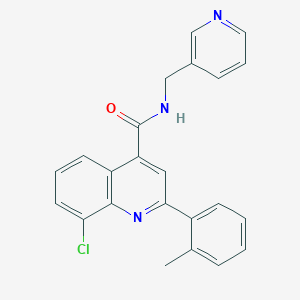
9-oxo-N-phenyl-9H-fluorene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-oxo-N-phenyl-9H-fluorene-1-carboxamide: is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of fluorene derivatives, which are characterized by a fused tricyclic system. The presence of the oxo group at the 9th position and the carboxamide group attached to the fluorene core significantly influences its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-oxo-N-phenyl-9H-fluorene-1-carboxamide typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 9H-fluorene-1-carboxylic acid.
Formation of 9-oxo-9H-fluorene-1-carboxylic acid: This intermediate is obtained by oxidizing 9H-fluorene-1-carboxylic acid using an oxidizing agent such as potassium permanganate or chromium trioxide.
Amidation Reaction: The final step involves the reaction of 9-oxo-9H-fluorene-1-carboxylic acid with aniline (phenylamine) in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the oxo group can yield the corresponding alcohol derivative.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidized Derivatives: Hydroxylated and carboxylated products.
Reduced Derivatives: Alcohol derivatives.
Substituted Products: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 9-oxo-N-phenyl-9H-fluorene-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
The compound has shown potential as an apoptosis inducer, making it a subject of interest in cancer research. Studies have demonstrated its ability to induce cell death in various cancer cell lines, including breast cancer and colon cancer .
Medicine
Due to its apoptosis-inducing properties, this compound is being explored as a potential anticancer agent. Its mechanism of action involves the activation of caspases, which are enzymes that play a crucial role in the execution of apoptosis .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as fluorescence and photostability, which are valuable in the production of dyes and pigments.
Mechanism of Action
The mechanism by which 9-oxo-N-phenyl-9H-fluorene-1-carboxamide exerts its effects involves the activation of the intrinsic apoptotic pathway. This pathway is characterized by the release of cytochrome c from mitochondria, leading to the activation of caspases. The compound targets specific molecular pathways that regulate cell death, making it effective in inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Methylphenyl)-9-oxo-9H-fluorene-1-carboxamide
- N-(2-(1H-pyrazol-1-yl)phenyl)-9-oxo-9H-fluorene-1-carboxamide
Uniqueness
Compared to similar compounds, 9-oxo-N-phenyl-9H-fluorene-1-carboxamide stands out due to its specific structural features that enhance its biological activity. The presence of the phenyl group attached to the carboxamide moiety contributes to its ability to interact with biological targets more effectively, leading to higher potency in inducing apoptosis .
Properties
Molecular Formula |
C20H13NO2 |
|---|---|
Molecular Weight |
299.3 g/mol |
IUPAC Name |
9-oxo-N-phenylfluorene-1-carboxamide |
InChI |
InChI=1S/C20H13NO2/c22-19-16-10-5-4-9-14(16)15-11-6-12-17(18(15)19)20(23)21-13-7-2-1-3-8-13/h1-12H,(H,21,23) |
InChI Key |
NHFBPAZHXVDQMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC3=C2C(=O)C4=CC=CC=C34 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-nitro-N'-[(E)-thiophen-3-ylmethylidene]benzohydrazide](/img/structure/B11117966.png)
![N-[2-(morpholin-4-yl)ethyl]-2-[4-(propan-2-yl)phenyl]quinoline-4-carboxamide](/img/structure/B11117967.png)
![4-Methoxy-N-({N'-[(3E)-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11117972.png)


![5-[(4-methyl-2-oxo-2H-chromen-7-yl)amino]-5-oxopentanoic acid](/img/structure/B11117983.png)
![N-[1-(4-methoxyphenyl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B11117987.png)
![(3E)-3-{2-[(4-bromo-3-methylphenoxy)acetyl]hydrazinylidene}-N-(3-nitrophenyl)butanamide](/img/structure/B11117993.png)
![8-({5-[1,3-Bis(4-methylphenyl)imidazolidin-2-yl]furan-2-yl}sulfanyl)quinoline](/img/structure/B11117994.png)

![N-(4-chlorophenyl)-2-{2-[(3-methylphenoxy)methyl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B11118024.png)

![N-(2-ethylphenyl)-2-[2-(2-methylbenzyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B11118033.png)
![(2E)-3-phenyl-N-(2,2,2-trichloro-1-{[(2-hydroxyphenyl)carbamothioyl]amino}ethyl)prop-2-enamide](/img/structure/B11118034.png)
